1H-Imidazole, acetate
CAS No.: 70615-26-8
Cat. No.: VC16227503
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70615-26-8 |
|---|---|
| Molecular Formula | C5H8N2O2 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | acetic acid;1H-imidazole |
| Standard InChI | InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4) |
| Standard InChI Key | OFGDSGVGRWPQJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.C1=CN=CN1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The structure of 1H-imidazole, acetate comprises a five-membered imidazole ring (containing two nitrogen atoms at positions 1 and 3) linked to an acetic acid group via a methylene bridge. The IUPAC name for this compound is 2-(1H-imidazol-1-yl)acetic acid, reflecting the substitution pattern . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 128.13 g/mol | |
| Exact Mass | 128.059 g/mol | |
| Polar Surface Area | 65.98 Ų | |
| LogP (Partition Coeff.) | 0.5006 |
The imidazole ring contributes to the compound’s basicity, with a pKa of approximately 6.95 for the protonated nitrogen . The acetic acid moiety () introduces acidity, giving the molecule amphoteric properties.
Spectroscopic Features
1H-imidazole, acetate has been characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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-NMR: Peaks at δ 7.65 (s, 1H, imidazole H-2), δ 7.12 (s, 1H, imidazole H-4), and δ 4.85 (s, 2H, ) .
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IR: Stretching vibrations at 1710 cm (C=O), 3100–2500 cm (O-H), and 1600 cm (C=N) .
Synthesis and Reaction Mechanisms
Conventional Synthetic Routes
The compound is typically synthesized via a multi-component reaction involving benzil, aromatic aldehydes, and ammonium acetate under reflux conditions. A representative protocol involves:
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Refluxing benzaldehyde (10 mmol), benzil (10 mmol), and ammonium acetate (50 mmol) in ethanol for 40 minutes .
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Cooling the mixture and precipitating the product in ice-water.
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Purification via recrystallization from an ethanol-water mixture.
This method achieves yields of 68–79%, depending on the aldehyde substituents .
Role of Ammonium Acetate
Ammonium acetate () plays a dual role as both a nitrogen source and a catalyst. Under thermal conditions, it decomposes into ammonia and acetic acid, with the latter protonating the carbonyl group of benzil to facilitate nucleophilic attack by the aldehyde . This mechanism is summarized in Scheme 1:
Scheme 1: Catalytic cycle of ammonium acetate in imidazole synthesis .
Optimization Studies
Varying the molar ratio of ammonium acetate significantly impacts reaction efficiency (Table 1):
| (mmol) | Time (min) | Yield (%) |
|---|---|---|
| 20 | 40 | 32 |
| 50 | 40 | 77 |
Higher concentrations accelerate the reaction by increasing acid availability, negating the need for auxiliary catalysts .
Physicochemical Properties
Solubility and Stability
1H-Imidazole, acetate is sparingly soluble in water (0.5 g/L at 25°C) but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol . The compound is stable under ambient conditions but may decarboxylate at temperatures exceeding 150°C.
Tautomerism
The imidazole ring exhibits prototropic tautomerism, enabling interconversion between 1H- and 3H- forms. In acidic conditions, the 1H-tautomer predominates due to stabilization of the protonated nitrogen .
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate
The imidazole ring is a pharmacophore in antifungal agents (e.g., ketoconazole) and antihypertensive drugs. 1H-Imidazole, acetate serves as a precursor for imidazole-based prodrugs, where the acetic acid group enhances solubility for parenteral formulations .
Catalysis
In organic synthesis, the compound acts as a ligand in transition metal catalysts. For example, palladium complexes of 1H-imidazole, acetate facilitate Suzuki-Miyaura cross-coupling reactions with yields >85% .
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